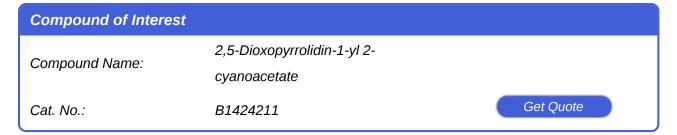


# An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate

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For Researchers, Scientists, and Drug Development Professionals

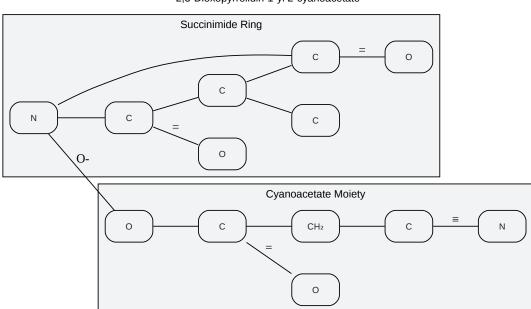
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2,5-dioxopyrrolidin-1-yl 2-cyanoacetate**, a key intermediate in pharmaceutical synthesis.

### **Chemical Structure and Identification**

**2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate**, also known as Succinimidyl Cyanoacetate or Cyanoacetic Acid N-Hydroxysuccinimide Ester, is an activated ester widely utilized for cyanoacetylation reactions. The molecule consists of a cyanoacetic acid moiety esterified with N-hydroxysuccinimide (NHS). The NHS group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack, particularly by primary amines.

The canonical SMILES representation of the molecule is C1CC(=O)N(C1=O)OC(=O)CC#N.[1] [2]





2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate

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Caption: Chemical structure of **2,5-dioxopyrrolidin-1-yl 2-cyanoacetate**.

## **Physicochemical Properties**

The key physicochemical properties of **2,5-dioxopyrrolidin-1-yl 2-cyanoacetate** are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.



Property	Value	Reference(s)
CAS Number	56657-76-2	[2]
Molecular Formula	C7H6N2O4	[2]
Molecular Weight	182.13 g/mol	[2]
Appearance	White to off-white solid	
Density	1.468 g/cm <sup>3</sup>	[3]
Boiling Point	336.064 °C at 760 mmHg	[3]
Flash Point	157.046 °C	[3]
Refractive Index	1.53	[3]
Storage Conditions	2-8 °C, keep tightly sealed, protect from moisture	[3]
Hydrogen Bond Acceptors	5	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	3	[2]

# Experimental Protocols Synthesis of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate

The synthesis of **2,5-dioxopyrrolidin-1-yl 2-cyanoacetate** is typically achieved through the activation of cyanoacetic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method is a standard procedure for the preparation of NHS esters.

#### Materials:

- · Cyanoacetic acid
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC)



- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate
- · Magnetic stirrer and stir bar
- Ice bath
- Round-bottom flask
- Filtration apparatus

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve cyanoacetic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the reaction mixture to 0 °C in an ice bath while stirring.
- Addition of Coupling Agent: Slowly add a solution of DCC (1.1 equivalents) in anhydrous THF to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of fresh THF.
- Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.



- Purification: The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate as a white solid.
- Drying and Storage: Dry the purified product under vacuum and store it at 2-8 °C in a desiccator.

Safety Precautions: DCC is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). All procedures should be performed in a well-ventilated fume hood.

## **Application in Pharmaceutical Synthesis**

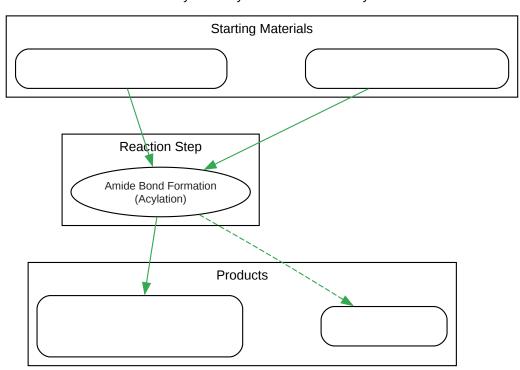
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is a valuable reagent in the synthesis of complex pharmaceutical compounds, most notably in the preparation of Janus kinase (JAK) inhibitors.[2] JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.

A prime example of its application is in the synthesis of Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis. In this synthesis, **2,5-dioxopyrrolidin-1-yl 2-cyanoacetate** serves as a cyanoacetylating agent, reacting with a key piperidine intermediate to form a crucial amide bond.

# Experimental Workflow: Synthesis of a Tofacitinib Intermediate

The following diagram illustrates the logical workflow for the cyanoacetylation step in the synthesis of a Tofacitinib precursor, as described in patent literature.





Workflow: Cyanoacetylation in Tofacitinib Synthesis

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Caption: Reaction of the piperidine intermediate with **2,5-dioxopyrrolidin-1-yl 2-cyanoacetate**.

This reaction highlights the efficiency of **2,5-dioxopyrrolidin-1-yl 2-cyanoacetate** in forming amide bonds under mild conditions, a critical step in the multi-step synthesis of many modern pharmaceuticals.

## Conclusion

**2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate** is a highly effective and versatile reagent for the introduction of a cyanoacetyl group into molecules, particularly for the acylation of amines. Its



stability and reactivity make it an invaluable tool for researchers and professionals in the field of drug discovery and development. This guide has provided a detailed overview of its chemical structure, properties, a representative synthetic protocol, and a key application in pharmaceutical synthesis, serving as a practical resource for its use in a research and development setting.

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